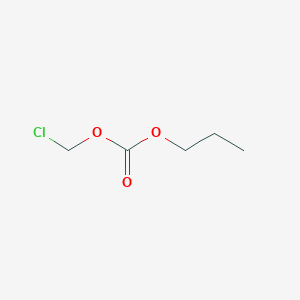

Chloromethyl Propyl Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloromethyl propyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIKAFFCTCQLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626724 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35273-90-6 | |

| Record name | Chloromethyl propyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the fundamental properties of Chloromethyl Propyl Carbonate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl Propyl Carbonate (CMPC) is a carbonate ester functionalized with a reactive chloromethyl group.[1] This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its ability to introduce the propylcarbamoyloxymethyl moiety, which can be used as a protecting group or as a promoiety in the design of prodrugs. CMPC is recognized as a key, albeit sometimes undesired, intermediate and impurity in the synthesis of antiviral drugs like Tenofovir Disoproxil.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil with a pungent odor.[1][4] It is characterized by its high reactivity, which is central to its application in chemical synthesis. Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 35273-90-6 | [2][5][6] |

| Molecular Formula | C₅H₉ClO₃ | [2][7] |

| IUPAC Name | This compound | [3][6] |

| Synonyms | Carbonic acid, chloromethyl propyl ester; Chloromethyl Carbonic Acid Propyl Ester; Tenofovir Disoproxil Impurity 45 | [3] |

| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | [3][6] |

| InChI Key | WHIKAFFCTCQLQW-UHFFFAOYSA-N | [3][6] |

| SMILES | CCCOC(=O)OCCl | [3] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Reference |

| Molecular Weight | 152.57 g/mol | [2][3] | |

| Appearance | Colorless to Pale Yellow Oil | [4][6] | |

| Boiling Point | 154.5 ± 23.0 °C | Predicted | [4] |

| Density | 1.153 ± 0.06 g/cm³ | Predicted | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] | |

| Storage Temperature | -20°C to 8°C | Under inert atmosphere | [4][6] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, primarily involving the reaction of n-propanol with a suitable chloromethylating agent derived from phosgene or its equivalents.

General Synthesis Routes

Two primary strategies for the synthesis of CMPC have been described in the literature:

-

Phosgene-Based Route : This traditional industrial method involves a two-step process. First, n-propanol is reacted with phosgene (COCl₂) under controlled conditions to form propyl chloroformate. This intermediate is then reacted with chloromethanol or an in-situ generated chloromethyl source to yield CMPC.[1] Due to the extreme toxicity of phosgene, this process requires stringent safety protocols.[1]

-

Alternative Routes : Safer, non-phosgene methods are actively being developed. One such method is the illumination reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), often facilitated by a photoinitiator, followed by transesterification with n-propanol.[1] Another approach involves the reaction of propyl chloroformate with paraformaldehyde, catalyzed by an ionic liquid.

Diagram: General Synthesis Workflow

Caption: General synthesis pathways for this compound.

Experimental Protocols

General Protocol (Adapted from Phosgene-Based Routes):

-

Step 1: Formation of Propyl Chloroformate: In a reaction vessel suitable for handling hazardous gases, phosgene is carefully introduced into a solution of n-propanol in an inert solvent at a controlled, low temperature. The reaction is monitored until the consumption of n-propanol is complete. The resulting propyl chloroformate is typically purified by distillation.

-

Step 2: Reaction with a Chloromethyl Source: The purified propyl chloroformate is then reacted with a chloromethylating agent, such as chloromethanol, often in the presence of a base to neutralize the generated HCl. The reaction mixture is stirred at a controlled temperature until completion.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Note: Researchers should exercise extreme caution and consult specialized literature when working with phosgene or its derivatives.

Chemical Reactivity and Applications

The reactivity of CMPC is dominated by the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic substitution.[1] This property is harnessed in various synthetic applications.

Nucleophilic Substitution

The carbon atom of the chloromethyl group is the primary site for nucleophilic attack. This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds.[1] This reaction is fundamental to its use as a protecting group or for linking molecules.

Diagram: Reactivity Workflow

Caption: Nucleophilic substitution reaction of CMPC.

Applications in Drug Development

-

Prodrug Synthesis: The propylcarbamoyloxymethyl group can be attached to a parent drug molecule containing a suitable nucleophilic handle (e.g., a hydroxyl or carboxyl group). This can improve the drug's pharmacokinetic properties, such as solubility or bioavailability. In the body, the carbonate ester linkage can be cleaved by esterase enzymes to release the active drug.

-

Protecting Group: While less common, the moiety can serve as a protecting group for alcohols or carboxylic acids during multi-step syntheses.

-

Intermediate in API Synthesis: CMPC is known as "Tenofovir Disoproxil Impurity 45," indicating its potential formation or use in the synthesis of Tenofovir Disoproxil, a critical anti-HIV medication.[3]

Analytical and Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for this compound is scarce in publicly accessible literature. The following table provides predicted data and information on the expected spectroscopic characteristics.

Table 3: Analytical Data

| Technique | Expected Features |

| ¹H NMR | - A triplet corresponding to the terminal methyl protons of the propyl group.- A sextet for the methylene protons adjacent to the methyl group.- A triplet for the methylene protons attached to the carbonate oxygen.- A singlet for the chloromethyl protons, expected to be the most downfield signal. |

| ¹³C NMR | - Signals for the three distinct carbons of the propyl group.- A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the carbonate group. |

| IR Spectroscopy | - A strong characteristic C=O stretching vibration for the carbonate group (typically around 1750 cm⁻¹).- C-O stretching vibrations.- C-H stretching and bending vibrations.- A C-Cl stretching vibration. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable.- Characteristic fragmentation patterns involving the loss of the propyl group, the chloromethyl group, and CO₂. |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | GHS Classification | Precautionary Statements | Reference |

| Flammability | Flammable liquid and vapor (Category 3) | H226: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [3] |

| Corrosivity | Causes severe skin burns and eye damage (Category 1C) | H314: Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [3] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from ignition sources and incompatible materials.[6]

-

Handle under an inert atmosphere to prevent hydrolysis.[4][6]

Conclusion

This compound is a reactive and versatile chemical reagent with significant potential in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its ability to act as a carrier for a promoiety makes it a valuable tool for modifying the properties of drug molecules. However, the lack of detailed, publicly available experimental data for its synthesis and characterization, coupled with its hazardous nature, necessitates careful handling and further research to fully exploit its synthetic potential. Researchers are advised to use the information in this guide as a starting point and to consult specialized safety and synthesis literature before use.

References

- 1. Buy this compound | 35273-90-6 [smolecule.com]

- 2. This compound | 35273-90-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloromethylpropylcarbonate , 90% , 35273-90-6 - CookeChem [cookechem.com]

- 5. This compound | 35273-90-6 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. allmpus.com [allmpus.com]

An In-depth Technical Guide to Chloromethyl Propyl Carbonate: Structure and Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and International Union of Pure and Applied Chemistry (IUPAC) nomenclature of chloromethyl propyl carbonate. It includes a summary of its key identifiers and physicochemical properties, a representative synthesis protocol, and a workflow diagram illustrating its synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound classified as a carbonate ester.[1] Its structure is characterized by a central carbonate group (-O-C(=O)-O-) bonded to a propyl group (-CH2CH2CH3) on one side and a chloromethyl group (-CH2Cl) on the other.[1]

The IUPAC name for this compound is This compound .[1][2][3] This name is derived by identifying the two alkyl groups attached to the carbonate ester functionality and listing them alphabetically, followed by "carbonate". The "chloromethyl" substituent on one side of the carbonate and the "propyl" group on the other give rise to the systematic name.

The definitive representation of its chemical structure is provided by its SMILES (Simplified Molecular-Input Line-Entry System) string: CCCOC(=O)OCCl.[1]

Compound Identifiers and Properties

The following table summarizes key identifiers and physicochemical properties of this compound.

| Identifier/Property | Value |

| CAS Number | 35273-90-6 |

| Molecular Formula | C5H9ClO3 |

| Molecular Weight | 152.57 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCOC(=O)OCCl |

| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 |

| InChIKey | WHIKAFFCTCQLQW-UHFFFAOYSA-N |

| Physical Form | Colorless to Yellow Liquid |

| Storage Temperature | 2-8°C, under inert atmosphere |

Data sourced from various chemical suppliers and databases.[1][2][3]

Experimental Protocol: Synthesis of this compound

This compound is a valuable reagent in organic synthesis, particularly for introducing the propyl-oxycarbonylmethyl protecting group or other functional groups via nucleophilic substitution of the chloride.[1] A common synthetic route involves the reaction of propyl chloroformate with paraformaldehyde in the presence of a catalyst.

Objective: To synthesize this compound from propyl chloroformate and paraformaldehyde.

Materials:

-

Propyl chloroformate

-

Paraformaldehyde

-

Lewis acid catalyst (e.g., Zinc Chloride, ZnCl2)

-

Anhydrous organic solvent (e.g., Dichloromethane, CH2Cl2)

-

Reaction vessel with stirring and temperature control

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus for purification

Methodology:

-

Reaction Setup: A reaction vessel is charged with anhydrous dichloromethane and a catalytic amount of zinc chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Paraformaldehyde is added to the stirred solution. Subsequently, propyl chloroformate is added dropwise to the suspension while maintaining the reaction temperature at approximately 25-30°C.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Workup and Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the catalyst and any acidic byproducts.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthesis workflow for this compound.

References

Chloromethyl Propyl Carbonate: A Technical Guide for Drug Development Professionals

CAS Number: 35273-90-6 Molecular Formula: C₅H₉ClO₃ Molecular Weight: 152.57 g/mol [1]

This technical guide provides an in-depth overview of Chloromethyl Propyl Carbonate, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the drug development field, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow oil.[2] While specific experimental data is not widely published, predicted properties and data from its close analog, Chloromethyl Isopropyl Carbonate, provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 152.57 g/mol | [1] |

| CAS Number | 35273-90-6 | [1] |

| Predicted Boiling Point | 154.5 ± 23.0 °C | [2] |

| Predicted Density | 1.153 ± 0.06 g/cm³ | [3] |

| Appearance | Colorless to Pale Yellow Oil | [2] |

| Storage Temperature | -20°C, under inert atmosphere | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

Note: Some physical properties are predicted values.

**Spectroscopic data for the analogous compound, Chloromethyl Isopropyl Carbonate (CAS: 35180-01-9), is available and can be used as a reference for structural elucidation.*[4]

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves the illumination reaction of dimethyl carbonate with chlorine gas at low temperatures (0-5 °C), often requiring a photoinitiator.[5] Another route involves the reaction of propanol with phosgene or its derivatives to form a chloroformate, followed by chlorination.

Key Reactions in Drug Development

This compound is a versatile reagent primarily utilized for its ability to undergo nucleophilic substitution reactions.[5] The chloromethyl group is highly electrophilic, making it susceptible to attack by various nucleophiles.[5] This reactivity is fundamental to its application in creating prodrugs, where it links a promoiety to a parent drug to improve its pharmacokinetic properties.

A significant application of the analogous Chloromethyl Isopropyl Carbonate is in the synthesis of Tenofovir Disoproxil, an antiviral medication.[6][7][8] In this synthesis, the hydroxyl group of Tenofovir acts as a nucleophile, displacing the chloride on Chloromethyl Isopropyl Carbonate to form an ether linkage.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol provides a general methodology for the reaction of a nucleophile (e.g., an alcohol or amine functional group on a drug molecule) with this compound.

Materials:

-

Drug molecule with a nucleophilic group (e.g., -OH, -NH₂)

-

This compound

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., N-methyl pyrrolidone, acetonitrile)

-

Phase transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

-

Dissolve the drug molecule in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base and the phase transfer catalyst (if used) to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to a specified temperature (e.g., 50-65 °C).

-

Slowly add this compound to the reaction mixture.

-

Maintain the reaction at temperature for several hours, monitoring the progress by an appropriate technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

This is a generalized protocol and may require optimization for specific substrates.

Application in Prodrug Synthesis: The Case of Tenofovir Disoproxil

This compound and its isopropyl analog are crucial in the synthesis of nucleotide reverse transcriptase inhibitors like Tenofovir Disoproxil.[6][7][8] Tenofovir itself has poor oral bioavailability. By masking the phosphonate group with two isopropoxycarbonyloxymethyl groups (from Chloromethyl Isopropyl Carbonate), the resulting prodrug, Tenofovir Disoproxil, can be orally administered.[9]

Mechanism of Action of Tenofovir

Once administered, Tenofovir Disoproxil is absorbed and hydrolyzed to Tenofovir.[10] Cellular enzymes then phosphorylate Tenofovir to its active diphosphate form.[10] This active metabolite inhibits the viral reverse transcriptase enzyme by competing with the natural substrate, deoxyadenosine 5'-triphosphate, and by being incorporated into the viral DNA, causing chain termination.[9][10]

Visualizations

Workflow for Prodrug Synthesis

Caption: General workflow for the synthesis of a prodrug using this compound.

Nucleophilic Substitution Mechanism

Caption: SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound.

Signaling Pathway of Tenofovir

Caption: Mechanism of action of Tenofovir, the active form of the prodrug synthesized using a chloromethyl carbonate.

Safety and Handling

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1]

GHS Hazard Statements:

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE). Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

References

- 1. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 35273-90-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 35273-90-6 [smolecule.com]

- 6. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 7. CN110590842A - Synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 11. tcichemicals.com [tcichemicals.com]

Physical and chemical properties of Chloromethyl Propyl Carbonate

An In-depth Technical Guide to Chloromethyl Propyl Carbonate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CMPC) is a reactive organic compound and a key intermediate in various chemical syntheses. With the chemical formula C₅H₉ClO₃, it is classified as a carbonate ester.[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis protocols, and its significant applications, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, primarily due to the chloromethyl group, makes it a versatile reagent for introducing specific functional groups into more complex molecules.[1]

Chemical Identity and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is primarily utilized as a reagent in organic synthesis.[2]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35273-90-6 | [1][2][3] |

| Molecular Formula | C₅H₉ClO₃ | [1][2][3] |

| Molecular Weight | 152.57 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Clear Colourless to Pale Yellow Oil/Liquid | [2] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [2][4] |

Table 2: Computed and Predicted Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 154.5 ± 23.0 °C (Predicted) | [2][4] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][4] |

| InChI | InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | [3] |

| InChIKey | WHIKAFFCTCQLQW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCCOC(=O)OCCl | [3] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the presence of the chloromethyl group, which is a good leaving group, making the compound susceptible to nucleophilic attack.[1]

Key Reactions

-

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions at the chloromethyl position. This allows for the introduction of various functional groups by reacting with nucleophiles such as amines or alcohols, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[1]

-

Hydrolysis: In the presence of water, this compound can be hydrolyzed to produce propyl alcohol and chloromethyl carbonate.[1]

-

Transesterification: It can react with other alcohols in a transesterification reaction to form different carbonate esters, a useful method for synthesizing a diverse range of organic compounds.[1]

-

Chloromethylation: It serves as a chloromethylating agent, capable of introducing the chloromethyl functional group into aromatic compounds and other substrates, which is a critical step in the synthesis of many fine chemicals and pharmaceuticals.[1]

Caption: Chemical reactivity pathways of this compound.

Experimental Protocols: Synthesis

Several methods are employed for the synthesis of this compound and its isomers. The choice of method often depends on the desired purity, yield, and industrial scalability.

Phosgene-Based Synthesis

A traditional industrial route involves phosgene (COCl₂) chemistry. This is typically a two-step alkoxylation process.[1]

-

Phosgene Production: Carbon monoxide and chlorine gas are reacted over an activated carbon catalyst at 50-150°C to produce phosgene.[1] This reaction is highly exothermic.[1]

-

Alkoxylation: Phosgene is reacted with propanol to form propyl chloroformate, which is then further reacted to yield the final product. Careful temperature control is necessary to prevent decomposition.[1]

Illumination Reaction (for Isomer Synthesis)

A common method for synthesizing the related isomer, chloromethyl isopropyl carbonate, involves a photo-initiated reaction. A similar principle can be applied for the propyl variant.

-

Reaction Setup: At a low temperature (0-5°C), a photoinitiator is added to dimethyl carbonate.[5][6]

-

Chlorination: Chlorine gas is introduced while the mixture is subjected to illumination, initiating the reaction.[5][6]

-

Purification: After the reaction is complete, the system is purged with an inert gas (e.g., nitrogen) to remove residual chlorine. The product is then separated and purified via distillation to obtain dimethyl monochlorocarbonate.[5][6]

-

Esterification: The purified intermediate is then reacted with propanol in a distillation tower at 70-100°C with a catalyst. Methanol is continuously removed via distillation to drive the reaction to completion.[5]

-

Final Distillation: Excess propanol is removed by distillation under reduced pressure, followed by a final vacuum distillation to yield pure this compound.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Pharmaceutical Intermediate: The compound's primary role is as a key building block in synthesizing active pharmaceutical ingredients (APIs).[1] Its ability to introduce a chloromethyl group is crucial for creating molecules with specific biological activities.[1]

-

Prodrug Synthesis: Carbonate esters like CMPC are often used as promoieties to create prodrugs. For example, the related compound chloromethyl isopropyl carbonate (CMIC) is a critical intermediate in the synthesis of Tenofovir Disoproxil, an important antiviral drug used to treat HIV and Hepatitis B.[6][7][8] The carbonate moiety is designed to be cleaved in vivo, releasing the active drug. This strategy is used to improve the oral bioavailability of drugs that are otherwise poorly absorbed.

-

Agrochemicals: It serves as a reactive intermediate in the development of new agrochemical products.[1]

-

General Organic Synthesis: Beyond specific industries, it is a versatile reagent for introducing functional groups into complex organic molecules.[1]

Caption: Logical flow of CMPC's use as a promoiety in prodrug development.

Safety and Handling

This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[3]

-

GHS Hazard Codes: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage).[3]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2][10]

This guide is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the latest SDS before handling this chemical.

References

- 1. Buy this compound | 35273-90-6 [smolecule.com]

- 2. This compound CAS#: 35273-90-6 [amp.chemicalbook.com]

- 3. This compound | C5H9ClO3 | CID 22595330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]

- 6. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 7. Chloromethyl isopropyl carbonate | Puyang Yili Chemical Technology Co., Ltd. [pyyili.com]

- 8. nbinno.com [nbinno.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Route 1: Esterification of Chloromethyl Chloroformate with n-Propanol

An In-depth Technical Guide to the Synthesis of Chloromethyl Propyl Carbonate

This compound (CMPC) is a key organic intermediate, primarily utilized in the synthesis of various pharmaceutical compounds.[1] Its structure incorporates a reactive chloromethyl group, making it a versatile reagent for introducing the propoxycarbonyloxymethyl moiety, which can be used to create prodrugs with improved bioavailability. This technical guide provides a detailed overview of the primary synthesis routes for CMPC, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

This is a direct and widely used method for synthesizing CMPC. The reaction involves the nucleophilic attack of n-propanol on the highly electrophilic carbonyl carbon of chloromethyl chloroformate. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

Experimental Protocol

General Procedure (Adapted from similar syntheses): [3][4]

-

A solution of chloromethyl chloroformate is prepared in a suitable anhydrous solvent (e.g., hexane, dichloromethane) in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).

-

The vessel is cooled in an ice bath to 0°C.

-

A base, such as pyridine (1.0-1.2 equivalents), dissolved in the same solvent, is added dropwise to the cooled solution while maintaining the temperature.

-

n-Propanol (1.0 equivalents) is then added dropwise to the reaction mixture at the same temperature.

-

The reaction mixture is stirred for a period ranging from 1 to 24 hours, allowing it to slowly warm to room temperature. Progress is monitored by an appropriate technique (e.g., TLC, GC).

-

Upon completion, the reaction is quenched with water. The organic layer is separated and washed sequentially with a dilute aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final purification is achieved by vacuum distillation to obtain pure this compound.[5]

Process Visualization

Caption: Synthesis of CMPC via esterification of chloromethyl chloroformate.

Quantitative Data

| Parameter | Value | Reference |

| Purity | >99% achievable | [5] |

| Yield | 87 - 93% | [2] |

| Reaction Time | 1 - 24 hours | [4] |

| Reaction Temp. | 0°C to Room Temp. | [4] |

| Key Reagents | Chloromethyl chloroformate, n-propanol, pyridine | [2][3][4] |

Route 2: Reaction of Propyl Chloroformate with Paraformaldehyde

This method avoids the use of the highly reactive chloromethyl chloroformate, instead utilizing propyl chloroformate and a source of formaldehyde, such as paraformaldehyde. The synthesis of the starting material, propyl chloroformate, typically involves the reaction of n-propanol with phosgene.[6][7] The reaction is catalyzed, often by an ionic liquid, to facilitate the formation of the chloromethyl ester.

Experimental Protocol

Procedure (Adapted from isopropyl analogue synthesis): [8]

-

Propyl chloroformate (1.0 eq), paraformaldehyde (1.0-1.02 eq), and a solvent (e.g., dichloromethane, toluene) are added to a reaction vessel. The mass ratio of solvent to propyl chloroformate is typically around 0.8:1.

-

A catalyst, such as an alkyl imidazole ionic liquid (2-5% of the propyl chloroformate mass), is added to the mixture.

-

The reaction is stirred at a controlled temperature, typically between 10°C and 40°C, until the reaction is complete as monitored by GC or HPLC.

-

After the reaction, the mixture undergoes a work-up procedure which may include precipitation to remove the catalyst.

-

The crude product is then purified by vacuum distillation to yield high-purity this compound.

Process Visualization

Caption: Synthesis of CMPC from propyl chloroformate and paraformaldehyde.

Quantitative Data

| Parameter | Value | Reference (for isopropyl analogue) |

| Purity | High purity achievable | [8] |

| Yield | High yield reported | [8] |

| Reaction Temp. | 10 - 40°C | [8] |

| Catalyst Loading | 2 - 5% (by mass of chloroformate) | [8] |

| Reactant Ratio | Propyl Chloroformate : Paraformaldehyde = 1 : 1.02 | [8] |

Route 3: Two-Step Phosgene-Free Synthesis from Dimethyl Carbonate

This route is presented as a "greener" alternative as it avoids the direct use of phosgene or its immediate derivatives in the main synthetic steps.[9][10] The process involves two key stages: the photochlorination of dimethyl carbonate to form methyl chloromethyl carbonate, followed by a catalyzed transesterification with n-propanol.

Experimental Protocol

Procedure (Adapted from isopropyl analogue synthesis): [9][11] Step 1: Synthesis of Methyl Chloromethyl Carbonate

-

Dimethyl carbonate is charged into a photoreactor cooled to 0-5°C.

-

A photoinitiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added.

-

Chlorine gas is bubbled through the solution while irradiating with UV light (265-385 nm). The molar ratio of dimethyl carbonate to chlorine is typically between 1:1 and 1:5.

-

After the reaction (typically 2-10 hours), residual chlorine is removed by purging with nitrogen gas.

-

The resulting mixture is distilled, first to recover unreacted dimethyl carbonate, and then to isolate methyl chloromethyl carbonate.

Step 2: Transesterification

-

Methyl chloromethyl carbonate (1.0 eq) and excess n-propanol (1.5-5.0 eq) are added to a reaction flask equipped with a distillation column.

-

A catalyst, such as p-toluenesulfonic acid or a strong acid resin, is added.

-

The mixture is heated to 80-85°C. The reaction proceeds while methanol is continuously removed by distillation to shift the equilibrium.

-

The reaction is monitored by GC until the methanol content in the distillate is below 0.5%.

-

After completion (typically 15-20 hours), excess n-propanol is recovered by distillation.

-

The final product, this compound, is obtained by vacuum distillation.

Process Visualization

Caption: Two-step phosgene-free synthesis of CMPC from dimethyl carbonate.

Quantitative Data

| Parameter | Value | Reference (for isopropyl analogue) |

| Yield (Step 1) | ~72-77% | [9] |

| Yield (Step 2) | ~81-87% | [9] |

| Overall Yield | ~58-67% | Calculated from[9] |

| Temp. (Step 1) | 0 - 5°C | [9] |

| Temp. (Step 2) | 80 - 85°C | [9] |

| Time (Step 2) | 15 - 20 hours | [9] |

General Experimental Workflow

Regardless of the synthetic route chosen, the overall workflow from reaction to purification follows a general pattern. The specific techniques for work-up and purification are selected based on the properties of the reactants, products, and byproducts of the chosen method.

References

- 1. Buy this compound | 35273-90-6 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103965044A - Preparation method of chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy Propyl chloroformate (EVT-520408) | 109-61-5 [evitachem.com]

- 8. CN104844459A - Chloromethyl isopropyl carbonate preparation method - Google Patents [patents.google.com]

- 9. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Chloromethyl isopropyl carbonate | 35180-01-9 [chemicalbook.com]

An In-depth Technical Guide to the Core Reactions of Chloromethyl Propyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl Propyl Carbonate (CMPC), with the chemical formula C₅H₉ClO₃, is a reactive carbonate ester of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring a propyl carbonate group and a reactive chloromethyl moiety, makes it a versatile reagent. The chloromethyl group serves as a potent electrophile, susceptible to attack by a wide range of nucleophiles, which allows for the introduction of the propoxycarbonyloxymethyl group onto various molecules.[1] This functionality is particularly crucial in the design of prodrugs, where it can form a cleavable linker to improve the pharmacokinetic properties of a parent drug. This technical guide provides a comprehensive overview of the synthesis and key reactions of CMPC, complete with experimental protocols, quantitative data, and mechanistic diagrams to support research and development efforts.

Synthesis of this compound

The synthesis of CMPC can be achieved through several routes, primarily involving the reaction of n-propanol with a phosgene equivalent followed by chlorination, or through a transesterification approach. While specific literature on CMPC is limited, detailed procedures for its close analog, chloromethyl isopropyl carbonate (CMIPC), provide a reliable blueprint.

Synthesis via Chloromethyl Chloroformate

A common and direct method involves the reaction of n-propanol with chloromethyl chloroformate in the presence of a base to neutralize the HCl byproduct.

Caption: Synthesis of CMPC from n-propanol and chloromethyl chloroformate.

Synthesis via Transesterification (by Analogy)

Another prominent method, detailed for the isopropyl analog, involves a two-step process starting from dimethyl carbonate. This approach avoids the direct use of more hazardous phosgene derivatives.[2]

-

Photochlorination: Dimethyl carbonate is reacted with chlorine gas under UV light to form monochlorinated dimethyl carbonate.[2]

-

Transesterification: The resulting monochlorinated intermediate undergoes a catalyzed transesterification with an alcohol (n-propanol for CMPC) to yield the final product.[2]

Experimental Protocol: Synthesis of Chloromethyl Isopropyl Carbonate (Analogous to CMPC)

This protocol is adapted from a patented procedure for CMIPC and serves as a representative method for CMPC synthesis by substituting isopropanol with n-propanol.[2]

Step 1: Preparation of Monochlorinated Dimethyl Carbonate

-

Charge a reaction vessel equipped with a stirrer, cooling system, and gas inlet with dimethyl carbonate.

-

Add a photoinitiator, such as azobisisobutyronitrile (AIBN).

-

Cool the mixture to 0-5 °C.

-

Bubble chlorine gas through the solution while irradiating with a UV lamp.

-

Monitor the reaction by gas chromatography (GC) until the desired conversion is achieved.

-

Upon completion, purge the system with nitrogen to remove excess chlorine.

-

Purify the resulting monochlorinated dimethyl carbonate by distillation. A yield of approximately 75% can be expected.[2]

Step 2: Transesterification to form this compound

-

In a distillation apparatus, combine the monochlorinated dimethyl carbonate (1 mole equivalent) and n-propanol (3 mole equivalents).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2]

-

Heat the mixture to 70-100 °C to initiate the transesterification reaction.

-

Continuously remove the methanol byproduct by distillation to drive the equilibrium towards the product.

-

Monitor the reaction by GC until the methanol content in the distillate is below 0.5%.[2]

-

After the reaction is complete, remove the excess n-propanol by vacuum distillation.

-

Purify the final product, this compound, by vacuum distillation. Yields for the analogous isopropyl carbonate are reported to be in the range of 81-87%.[2]

Key Reactions of this compound

The reactivity of CMPC is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.[1] Other important reactions include hydrolysis and transesterification.

Nucleophilic Substitution

Nucleophilic substitution is the most significant reaction of CMPC, proceeding via a second-order (SN2) mechanism.[1] The electron-withdrawing effect of both the adjacent chlorine atom and the carbonate moiety makes the methylene carbon highly susceptible to nucleophilic attack.[1]

Caption: General scheme for the nucleophilic substitution of CMPC.

This reaction is widely used to link the propoxycarbonyloxymethyl group to various functional groups, including amines, alcohols, thiols, and carboxylates. A prime example is its application in the synthesis of antiviral prodrugs like Tenofovir Disoproxil.

Application in Prodrug Synthesis: The Tenofovir Disoproxil Model

Although Tenofovir Disoproxil itself uses the isopropyl analog (CMIPC), the reaction serves as an excellent model for the utility of CMPC in creating prodrugs. In this synthesis, the phosphonate group of Tenofovir acts as the nucleophile, displacing the chloride on two molecules of CMIPC to form a bis(alkoxycarbonyloxymethyl) ester, which enhances the oral bioavailability of the parent drug.

Caption: Workflow for prodrug synthesis and subsequent in-vivo activation.

Experimental Protocol: Nucleophilic Substitution with a Carboxylate

This general procedure is adapted from the synthesis of acyloxymethylcarbonates and is applicable for reacting CMPC with the cesium salt of a carboxylic acid.

-

Dissolve the chloromethyl-carbonate ester (1.0 eq) in anhydrous acetonitrile.

-

Add tetrabutylammonium iodide (TBAI) (1.0 eq) at room temperature.

-

Add the cesium salt of the desired carboxylic acid (1.4 eq).

-

Heat the mixture to 80°C with stirring under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and dilute with ethyl acetate.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Nucleophile | Reagent Example | Product Type | Typical Yield | Reference (by Analogy) |

| Phosphonic Acid | Tenofovir | Phosphonate Ester | ~53% | [2] |

| Carboxylic Acid | Cesium Acetate | Acyloxymethyl Carbonate | ~36% | [3] |

| Amine | Tenofovir (Amine group) | Carbamate-like | - | - |

| Alcohol | N/A | Alkoxymethyl Carbonate | Good | [4] |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The yields presented are from analogous systems and should be considered representative.

Hydrolysis

In the presence of water, CMPC can undergo hydrolysis. This reaction is typically slow but can be catalyzed by acid or base. The initial hydrolysis likely occurs at the carbonate ester linkage, yielding n-propanol and chloromethyl carbonate, which is unstable.[1] Alternatively, nucleophilic attack by water on the chloromethyl group can occur. The stability of carbonate linkers in prodrugs towards hydrolysis is a critical factor in their design, with many showing good stability at physiological pH but cleaving under specific enzymatic or pH conditions.[5]

Transesterification

CMPC can react with other alcohols in a transesterification reaction, typically under acid or base catalysis, to exchange the propyl group for a different alkyl or aryl group.[1] This reaction can be used to synthesize a variety of different carbonate esters. The equilibrium can be driven towards the desired product by using an excess of the new alcohol or by removing one of the products (e.g., n-propanol) by distillation.

| Reaction | Conditions | Products | Notes |

| Hydrolysis | Aqueous solution, acid or base catalysis | n-Propanol, CO₂, Formaldehyde, HCl | Generally slow at neutral pH, crucial for prodrug stability studies.[5] |

| Transesterification | Excess of new alcohol (R'-OH), acid/base catalyst | Chloromethyl R' Carbonate, n-Propanol | Equilibrium-driven reaction used to diversify the carbonate ester.[1] |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its chemistry is primarily defined by the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution with a variety of heteroatom nucleophiles. This reactivity is expertly harnessed in the pharmaceutical industry, particularly for the synthesis of prodrugs where the propoxycarbonyloxymethyl linker can enhance drug delivery and release the active pharmaceutical ingredient in vivo. While detailed quantitative data for all reaction types of CMPC are not widely published, extensive studies on its close analogs provide robust and reliable protocols for its synthesis and application. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize CMPC in their synthetic endeavors.

References

- 1. Buy this compound | 35273-90-6 [smolecule.com]

- 2. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chloromethyl Propyl Carbonate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent in organic synthesis, primarily recognized for its role as an effective electrophile in nucleophilic substitution reactions. Its unique structure, featuring a reactive chloromethyl group attached to a propyl carbonate moiety, makes it a valuable tool for the introduction of a propoxycarbonyloxymethyl group onto various nucleophilic substrates. This functionality is particularly crucial in the field of medicinal chemistry, where CMPC and its analogs serve as key building blocks in the synthesis of prodrugs, enhancing the bioavailability and therapeutic efficacy of parent drug molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic synthesis, supported by experimental protocols, quantitative data, and detailed mechanistic diagrams.

Core Principles: Mechanism of Action

The primary mechanism of action of this compound in organic synthesis is centered around nucleophilic substitution . The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonate group. This renders it susceptible to attack by a wide range of nucleophiles, including alcohols, phenols, amines, and carboxylic acids.

The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon atom, and the bond with the leaving group (chloride ion) breaks simultaneously.

A generalized SN2 reaction involving this compound can be depicted as follows:

Figure 1: General SN2 mechanism of this compound.

Key factors influencing the rate and success of this reaction include the nature of the nucleophile, the solvent, the reaction temperature, and the presence of a base to neutralize the generated acid.

Applications in Organic Synthesis

Synthesis of Prodrugs

A significant application of this compound and its analogs is in the synthesis of prodrugs. The propoxycarbonyloxymethyl group can be attached to a parent drug molecule containing a suitable nucleophilic handle (e.g., a hydroxyl, amino, or carboxyl group). This modification can enhance the drug's lipophilicity, leading to improved membrane permeability and oral bioavailability. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, such as esterases, to release the active parent drug.

A prominent example is the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral medication. While the commercial synthesis often utilizes the isopropyl analog, the underlying chemistry is directly applicable to the propyl derivative.

Figure 2: Synthetic workflow for a Tenofovir prodrug analog.

Protecting Group Chemistry

The propoxycarbonyloxymethyl group can also serve as a protecting group for alcohols and phenols. It is stable under a variety of reaction conditions and can be selectively removed under specific basic or acidic conditions, although this application is less common than its use in prodrug synthesis.

Quantitative Data

The following table summarizes representative reaction conditions and yields for reactions involving chloromethyl carbonates. While specific data for the propyl derivative is not always available in the literature, the data for the closely related isopropyl analog provides a strong indication of expected outcomes.

| Nucleophile | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tenofovir | Chloromethyl Isopropyl Carbonate | Triethylamine | N-Methyl-2-pyrrolidone | 50-60 | 4-8 | ~85 (qualitative) | EP2545063A2 |

| Tenofovir | Chloromethyl Isopropyl Carbonate | Triethylamine | N-Methyl-2-pyrrolidone | 63 | 4 | 53 (as fumarate salt) | ChemicalBook |

| Carboxylic Acid (as Cesium salt) | Chloromethyl 2-(palmitoylamino)ethyl carbonate | Tetrabutylammonium iodide | Acetonitrile | 80 | 12 | Not specified | ResearchGate |

Experimental Protocols

General Procedure for the Synthesis of a Tenofovir Prodrug Analog

This protocol is adapted from the synthesis of Tenofovir Disoproxil Fumarate and illustrates a typical procedure for the reaction of a nucleophile with a chloromethyl carbonate.

Materials:

-

Tenofovir (or other nucleophilic substrate)

-

This compound

-

Triethylamine (or another suitable non-nucleophilic base)

-

N-Methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

-

Fumaric Acid

-

Appropriate organic solvents for workup and purification (e.g., dichloromethane, isopropanol)

Procedure:

-

To a solution of Tenofovir in N-Methyl-2-pyrrolidone, add triethylamine.

-

Heat the reaction mixture to 50-60 °C.

-

Slowly add this compound to the reaction mixture.

-

Maintain the reaction at 50-60 °C for 4-8 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude Tenofovir dipropoxil.

-

Dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of fumaric acid.

-

Heat the mixture to dissolve the solids, then cool to induce crystallization of the fumarate salt.

-

Filter the crystalline product, wash with cold solvent, and dry under vacuum.

An In-depth Technical Guide to the Stability and Storage of Chloromethyl Propyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl Propyl Carbonate (CMPC) is a versatile reagent and a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the reactive chloromethyl group, which allows for the introduction of a propyl carbonate moiety into target molecules. Understanding the stability and optimal storage conditions of CMPC is paramount to ensure its quality, reactivity, and the successful outcome of synthetic processes. This guide provides a comprehensive overview of the stability of this compound, including its degradation pathways, recommended storage conditions, and general protocols for stability assessment.

Chemical Stability and Degradation Pathways

This compound is generally stable under standard ambient conditions when properly stored.[2] However, its reactivity, which makes it a valuable synthetic tool, also renders it susceptible to degradation under certain conditions. The primary degradation pathways for CMPC are hydrolysis and nucleophilic substitution.

Hydrolysis

Key Hydrolysis Products:

-

Propyl Alcohol

-

Chloromethanol (which can further decompose)

-

Formaldehyde

-

Carbon Dioxide

-

Hydrochloric Acid

Nucleophilic Substitution

The chloromethyl group is a good leaving group, making CMPC susceptible to nucleophilic attack. This is the basis of its utility in chemical synthesis but also a potential degradation pathway if exposed to nucleophiles during storage. Common nucleophiles include amines, alcohols, and even water.

Thermal and Photolytic Decomposition

While specific studies on the thermal and photolytic degradation of CMPC are limited, it is advisable to protect it from excessive heat and light to prevent potential decomposition. As a general precaution for chlorinated compounds, exposure to high temperatures and UV light should be minimized to avoid the formation of radical species and subsequent degradation products.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from safety data sheets and supplier recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon) | To prevent exposure to moisture and oxygen, which can lead to hydrolysis and oxidative degradation. |

| Container | Tightly closed, in a dry and well-ventilated place | To prevent ingress of moisture and atmospheric contaminants. |

| Light Exposure | Store in the dark, protected from direct sunlight | To prevent potential photolytic degradation. |

| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and moisture | To avoid accelerated degradation through hydrolysis and oxidation. |

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following is a general experimental protocol that can be adapted for CMPC.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

General HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where CMPC and potential degradation products have significant absorbance (e.g., 210 nm).

-

Column Temperature: 25-30°C

Method development would involve optimizing the mobile phase composition and gradient to achieve adequate separation of all peaks.

Forced Degradation Studies

Forced degradation studies should be conducted on a known concentration of this compound in a suitable solvent.

4.2.1 Acidic and Basic Hydrolysis

-

Acidic Condition: Treat a solution of CMPC with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Basic Condition: Treat a solution of CMPC with 0.1 M NaOH at room temperature.

-

Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by the developed HPLC method.

4.2.2 Oxidative Degradation

-

Treat a solution of CMPC with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Sample Analysis: Analyze samples at various time points by HPLC.

4.2.3 Thermal Degradation

-

Expose a solid sample of CMPC to dry heat in an oven (e.g., 80°C) for a specified period.

-

Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

4.2.4 Photostability

-

Expose a solution of CMPC and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the exposed samples by HPLC, comparing them to control samples protected from light.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Summary and Recommendations

This compound is a stable compound when stored under appropriate conditions. Its primary degradation pathway is hydrolysis, which is accelerated by the presence of moisture, acids, and bases. To ensure its quality and efficacy in research and drug development, it is imperative to:

-

Store in a cool, dry, and dark place under an inert atmosphere.

-

Handle with care to avoid exposure to incompatible materials.

-

Monitor for signs of degradation, especially if the material has been stored for an extended period or under suboptimal conditions.

-

Perform stability studies, particularly when used in cGMP processes, to establish a re-test date and understand its degradation profile.

By adhering to these guidelines, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl Propyl Carbonate (CMPC) and its close structural analog, Chloromethyl Isopropyl Carbonate (CMIC), are pivotal reagents in medicinal chemistry, primarily serving as cleavable linkers in the design of prodrugs. Their primary application lies in their ability to mask polar functional groups, such as phosphonates, to enhance drug permeability and oral bioavailability. This technical guide provides an in-depth exploration of the core research applications of CMPC, with a specific focus on its role in the synthesis of antiviral therapeutics, exemplified by the production of Tenofovir Disoproxil Fumarate (TDF). Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a comprehensive resource for researchers in drug development.

Introduction: The Prodrug Concept and the Role of Carbonate Linkers

The development of effective oral drug formulations is often hampered by poor membrane permeability of polar drug molecules. A widely adopted strategy to overcome this challenge is the prodrug approach, where a lipophilic promoiety is transiently attached to the active pharmaceutical ingredient (API). This modification enhances the drug's ability to traverse cellular membranes. Once absorbed, the promoiety is cleaved by endogenous enzymes, releasing the active drug at its site of action.

Chloromethyl carbonate linkers, such as CMPC and CMIC, are highly effective in this role. The carbonate group provides a labile ester linkage that can be hydrolyzed by plasma and intracellular esterases. The chloromethyl group serves as a reactive handle for attaching the carbonate linker to the parent drug molecule.

Primary Application: Synthesis of Tenofovir Disoproxil Fumarate (TDF)

A prominent example of the application of chloromethyl carbonates is in the synthesis of Tenofovir Disoproxil Fumarate (TDF), a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B.[1] Tenofovir, the active drug, is a phosphonate nucleotide analog with poor oral bioavailability. To address this, it is converted into its disoproxil prodrug, where two isopropoxycarbonyloxymethyl groups are attached to the phosphonate moiety using CMIC.[2] While detailed experimental data for CMPC in this specific synthesis is less prevalent in the literature, the reactivity is analogous to CMIC.

Quantitative Data on TDF Synthesis and Activity

The following tables summarize key quantitative data related to the synthesis and efficacy of Tenofovir and its prodrugs.

| Parameter | Value | Reference |

| Synthesis Yield of TDF | ||

| Overall Yield | ~24% | [3] |

| Esterification Step Yield | ~85% | [4] |

| Antiviral Activity (IC50) | ||

| Tenofovir (TFV) | 5 µM | [5] |

| Tenofovir Alafenamide (TAF) | 0.005 µM | [5] |

| Tenofovir Diphosphate (TFV-DP) | 0.1 µM | [6] |

| Pharmacokinetic Parameters of Tenofovir from Prodrugs (in Humans) | ||

| TDF (300 mg) | ||

| Cmax (ng/mL) | 207 | [7] |

| AUC (ng·h/mL) | 1810 | [7] |

| Bioavailability | ~25% (fasted), ~39% (with food) | [7][8] |

| TAF (40 mg) | ||

| Cmax (ng/mL) | 13 | [7] |

| AUC (ng·h/mL) | 383 | [7] |

Note: TAF (Tenofovir Alafenamide) is another prodrug of Tenofovir included for comparison.

Experimental Protocols

Synthesis of Tenofovir Disoproxil from Tenofovir using CMIC

This protocol describes the esterification of Tenofovir with Chloromethyl Isopropyl Carbonate (CMIC). The same principles apply to the use of CMPC.

Materials:

-

(R)-9-[2-(Phosphonomethoxy)propyl]adenine (Tenofovir)

-

Chloromethyl Isopropyl Carbonate (CMIC)

-

Triethylamine (TEA)

-

N-Methyl-2-pyrrolidone (NMP)

-

Toluene

-

Cyclohexane

-

Dichloromethane

-

Isopropyl Alcohol

-

Fumaric Acid

-

Deionized Water

Procedure:

-

Azeotropic Distillation: To a reaction vessel, add Tenofovir (100 g) and toluene (500 ml). Add triethylamine (66.31 g) and heat the mixture to 90°C to remove water via azeotropic distillation. Continue heating to 110°C and distill off the toluene under vacuum.[9]

-

Esterification: Cool the reaction mixture to room temperature. Add N-Methyl-2-pyrrolidone (300 g), triethylamine (66.31 g), and a phase transfer catalyst such as tetrabutylammonium bromide (52.8 g).[9] Heat the mixture to 50-55°C. Slowly add Chloromethyl Isopropyl Carbonate (CMIC) and maintain the reaction temperature at 50-55°C for 5 hours.[9] Monitor the reaction progress by HPLC.[9]

-

Work-up and Extraction: Cool the reaction mixture to room temperature and filter. Add the filtrate to deionized water at 5-10°C and extract with dichloromethane.[9] Combine the organic layers and concentrate under vacuum. Co-distill the crude product with cyclohexane.[9]

-

Salt Formation: Dissolve the crude Tenofovir Disoproxil in isopropyl alcohol (1000 ml). Add fumaric acid (38 g) and heat the mixture to 50°C until all solids dissolve.[9]

-

Crystallization and Isolation: Cool the solution to 5-10°C to induce crystallization. Filter the solid product and wash with cold isopropyl alcohol. Dry the product under vacuum to yield Tenofovir Disoproxil Fumarate.[9]

Analytical Characterization of Tenofovir Disoproxil Fumarate

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 column (e.g., Zorbax SB-C8, 5 µm, 4.6 × 250 mm)

-

Mobile Phase: A mixture of a buffer (e.g., 50 mM disodium hydrogen phosphate, pH 6.0) and acetonitrile (e.g., 50:50 v/v).

-

Flow Rate: 0.4 - 1.2 mL/min[10]

-

Detection: UV at 260 nm[10]

-

Retention Time: Approximately 2.1 - 5.0 min, depending on the specific method.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized TDF. The spectra will show characteristic peaks for the adenine base, the propyl chain, and the isopropoxycarbonyl groups. Detailed spectral data can be found in the literature.[11][12]

Signaling Pathways and Experimental Workflows

Intracellular Activation of Tenofovir Disoproxil

The following diagram illustrates the intracellular pathway for the activation of Tenofovir Disoproxil to its pharmacologically active form, Tenofovir Diphosphate.

Caption: Intracellular activation pathway of Tenofovir Disoproxil.

Experimental Workflow for TDF Synthesis and Quality Control

This diagram outlines a typical workflow for the synthesis and quality control of Tenofovir Disoproxil Fumarate.

Caption: Workflow for TDF synthesis and quality control.

Conclusion

This compound and its analogs are indispensable tools in modern drug development, enabling the transformation of potent but poorly permeable drugs into orally bioavailable therapeutics. The successful development of Tenofovir Disoproxil Fumarate stands as a testament to the power of this prodrug strategy. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge to effectively utilize chloromethyl carbonate linkers in their own drug discovery and development endeavors. As the demand for orally administered drugs continues to grow, the applications of CMPC and related linkers are poised to expand, further solidifying their importance in pharmaceutical sciences.

References

- 1. ijcrt.org [ijcrt.org]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of High-Performance Liquid Chromatography for Simultaneous Determination of Tenofovir and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetics and food interaction of a novel prodrug of tenofovir, tenofovir dipivoxil fumarate, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Chloromethyl Propyl Carbonate in Prodrug Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloromethyl propyl carbonate as a reagent to synthesize -(propyloxycarbonyloxy)methyl prodrugs. This approach is a valuable strategy for transiently masking polar functional groups such as carboxylic acids, phenols, and amines in a parent drug molecule. The resulting prodrugs often exhibit improved physicochemical properties, such as increased lipophilicity, which can lead to enhanced membrane permeability and oral bioavailability. Upon administration, these prodrugs are designed to be cleaved by endogenous enzymes, primarily esterases, to release the active parent drug.

Overview of the Prodrug Strategy

The -(propyloxycarbonyloxy)methyl moiety is introduced by reacting the parent drug with this compound. This creates a carbonate ester linkage that is susceptible to enzymatic hydrolysis. The general stability of such alkoxycarbonyloxymethyl prodrugs tends to increase with the length of the alkyl chain, suggesting that propyl carbonate derivatives may offer a favorable balance of chemical stability and enzymatic lability.[1][2]

Mechanism of Action

The primary mechanism of parent drug release from -(propyloxycarbonyloxy)methyl prodrugs is enzymatic hydrolysis catalyzed by ubiquitous esterases, such as liver carboxylesterases.[3][4] This cleavage is generally a two-step process. First, the ester bond is hydrolyzed, releasing the parent drug. The resulting unstable intermediate then spontaneously decomposes to release carbon dioxide and propanol.

Experimental Protocols

The following are generalized protocols for the synthesis of -(propyloxycarbonyloxy)methyl prodrugs from parent drugs containing carboxylic acid, phenol, or amine functional groups.

Note: These are general procedures and may require optimization for specific drug substrates in terms of reaction time, temperature, solvent, and purification method.

Protocol 1: Synthesis of -(Propyloxycarbonyloxy)methyl Ester Prodrugs of Carboxylic Acids

This protocol describes the esterification of a carboxylic acid-containing drug with this compound.

Materials:

-

Carboxylic acid-containing parent drug

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Sodium iodide (catalytic amount)

-

Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid parent drug (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).

-

Add a catalytic amount of sodium iodide.

-

Add this compound (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the reaction rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of -(Propyloxycarbonyloxy)methyl Ether Prodrugs of Phenols

This protocol details the etherification of a phenolic drug with this compound.

Materials:

-

Phenolic parent drug

-

This compound

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous acetone or acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of the phenolic parent drug (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add this compound (1.2 eq).

-

Stir the mixture vigorously at room temperature or heat to reflux for 6-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of -(Propyloxycarbonyloxy)methyl Carbamate Prodrugs of Amines

This protocol describes the formation of a carbamate linkage between an amine-containing drug and this compound.

Materials:

-

Amine-containing parent drug (primary or secondary amine)

-

This compound

-

Pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M HCl (for workup)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine-containing parent drug (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize key quantitative data related to the stability and in vivo performance of alkoxycarbonyloxymethyl prodrugs. While specific data for propyloxycarbonyloxymethyl prodrugs is limited, the provided data for related compounds allows for informed extrapolation and comparison.

Table 1: Chemical Stability of Acyloxy-linker Containing Prodrugs at 37°C[1][2]

| Linker | Prodrug Example | pH 1.2 Half-life (h) | pH 6.0 Half-life (h) | pH 7.4 Half-life (h) |

| Methoxy | Benzoic Acid-Valine Prodrug | > 48 | 15.0 | 2.5 |